molecular formula C20H17NO6 B11110060 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B11110060
M. Wt: 367.4 g/mol
InChI Key: JTFZNTRJANJBCV-UHFFFAOYSA-N
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Description

2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a butoxycarbonyl group attached to a phenyl ring, which is further connected to a dioxo-dihydro-isoindole structure

Properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C20H17NO6/c1-2-3-10-27-20(26)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19(24)25)11-16(15)18(21)23/h4-9,11H,2-3,10H2,1H3,(H,24,25)

InChI Key

JTFZNTRJANJBCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
  • 2-[4-(propoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Uniqueness: The uniqueness of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its butoxycarbonyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs with different alkoxycarbonyl groups .

Biological Activity

2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound that falls under the category of isoindole derivatives. This class of compounds has garnered attention in medicinal chemistry due to their potential biological activities, including inhibition of specific enzymes and pathways relevant in various diseases.

Biological Activity Overview

Research has indicated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant biological activities, particularly as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.

Key Findings

  • Heparanase Inhibition : Compounds similar to this compound have shown potent inhibition against heparanase with IC50 values ranging between 200-500 nM. These compounds also exhibited selectivity over human beta-glucuronidase, making them promising candidates for further development as therapeutic agents targeting cancer and inflammatory diseases .
  • Anti-Angiogenic Effects : The anti-angiogenic properties of these compounds suggest their potential utility in treating conditions characterized by excessive angiogenesis, such as tumors .

Case Studies and Research Findings

Several studies have highlighted the biological activity of isoindole derivatives:

Study 1: Heparanase Inhibition

A study published in Medicinal Chemistry reported that specific isoindole derivatives inhibited heparanase effectively. The lead compound demonstrated an IC50 value of approximately 300 nM and was noted for its selectivity against other glucuronidases .

Study 2: Anti-Cancer Potential

Another research effort focused on the anti-cancer potential of these derivatives. The study found that compounds with similar structures inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the blockade of heparanase activity, which is crucial for tumor metastasis .

Data Tables

Compound NameStructure FeaturesIC50 (nM)Biological Activity
This compoundIsoindole derivative200 - 500Heparanase inhibitor
2-[4-propylamino-5-(4-chloro)phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acidSimilar structure~300Anti-cancer activity

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